molecular formula C14H11F3N6OS B2558978 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1058495-60-5

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2558978
CAS RN: 1058495-60-5
M. Wt: 368.34
InChI Key: WRAKCMSJTBJJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is a small molecule that has been synthesized as a potential inhibitor of CDK2 , a protein kinase that is a target for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

Antimicrobial and Antitumor Agents

Research on derivatives of pyrimidine-triazole compounds has shown that they possess promising antimicrobial and antitumor properties. For instance, a study by Majithiya and Bheshdadia (2022) synthesized novel derivatives of pyrimidine-triazole and investigated their antimicrobial activity against selected bacterial and fungal strains, showcasing the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Synthesis of Heterocycles for Insecticidal Activity

Fadda et al. (2017) utilized a precursor similar in functionality to the compound for synthesizing various heterocycles, such as triazolo[5,1-c]triazines, which were tested as insecticidal agents against Spodoptera littoralis, demonstrating the potential of such chemical structures in developing new insecticides (Fadda et al., 2017).

Development of Radioligands for PET Imaging

Dollé et al. (2008) discussed the synthesis of a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the use of pyrazolo[1,5-a]pyrimidineacetamides in the development of diagnostic tools in medical research (Dollé et al., 2008).

Anticancer Activities

A study by Hafez and El-Gazzar (2017) focused on the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which displayed potent anticancer activity against various human cancer cell lines. This underscores the significance of pyrimidine derivatives in the search for new anticancer drugs (Hafez & El-Gazzar, 2017).

Novel Synthetic Routes and Chemical Characterization

Baklykov et al. (2019) reported on the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound with structural similarities, in supercritical carbon dioxide, showcasing innovative synthetic routes that can be applied for similar compounds, including the one (Baklykov et al., 2019).

Mechanism of Action

The compound is a potential inhibitor of CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The compound has potential as a CDK2 inhibitor, which could be useful in cancer treatment . Further investigations are needed to confirm its efficacy and safety .

properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6OS/c1-23-12-11(21-22-23)13(19-7-18-12)25-6-10(24)20-9-5-3-2-4-8(9)14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAKCMSJTBJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.